molecular formula C22H19N3O3S B11003602 methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B11003602
M. Wt: 405.5 g/mol
InChI Key: WIRNMRPUWOSNBX-UHFFFAOYSA-N
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Description

Methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with a diverse range of applications. Let’s break down its characteristics:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an indole derivative with a thiazole carboxylic acid derivative. The reaction typically proceeds through an imine intermediate, followed by cyclization to form the thiazole ring. The esterification of the resulting carboxylic acid completes the synthesis.

Reaction Conditions::

    Indole Derivative: The indole moiety can be derived from 1-methylindole.

    Thiazole Carboxylic Acid Derivative: The thiazole ring is often formed from thiazole-4-carboxylic acid.

    Imine Formation: The imine intermediate is generated by reacting the indole derivative with the thiazole carboxylic acid derivative.

    Cyclization: The imine undergoes cyclization to form the thiazole ring.

    Esterification: The final step involves esterification of the carboxylic acid to obtain the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above serve as the foundation for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups, leading to altered reactivity.

    Substitution: Substitution reactions at various positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products:: The specific products depend on the reaction conditions and regioselectivity. Isolation and characterization are essential to identify the major products.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its diverse pharmacophores.

    Chemical Biology: Studying biological processes and interactions.

    Industry: As a building block for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include thiazole derivatives and indole-based molecules. The unique combination of indole, thiazole, and ester functionalities sets methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate apart.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 2-[[2-(1-methylindol-3-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H19N3O3S/c1-25-13-15(16-10-6-7-11-17(16)25)12-18(26)23-22-24-19(21(27)28-2)20(29-22)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,23,24,26)

InChI Key

WIRNMRPUWOSNBX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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